Bienvenue dans la boutique en ligne BenchChem!

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

AMPA receptor antagonism anticonvulsant drug discovery structure-activity relationship

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 55507-15-8) is a synthetic, secondary-amine tetrahydroisoquinoline (THIQ) bearing a 4-chlorophenyl substituent at the C1 position and methoxy groups at the 6- and 7-positions of the isoquinoline core. Its primary documented value lies in its role as the direct, obligate synthetic precursor to the N-acetyl derivative THIQ-10c, one of the most potent non-competitive AMPA receptor antagonists described to date.

Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
CAS No. 55507-15-8
Cat. No. B187498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS55507-15-8
Molecular FormulaC17H18ClNO2
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C17H18ClNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3
InChIKeyNYOFLAMHIMULAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 55507-15-8): A Differentiated Tetrahydroisoquinoline Scaffold for AMPA Antagonist and CNS Probe Development


1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 55507-15-8) is a synthetic, secondary-amine tetrahydroisoquinoline (THIQ) bearing a 4-chlorophenyl substituent at the C1 position and methoxy groups at the 6- and 7-positions of the isoquinoline core [1]. Its primary documented value lies in its role as the direct, obligate synthetic precursor to the N-acetyl derivative THIQ-10c, one of the most potent non-competitive AMPA receptor antagonists described to date [2]. Unlike many in-class THIQ analogs that are terminal screening compounds, this specific scaffold is structurally positioned for iterative N-functionalization, enabling systematic exploration of AMPA receptor pharmacology, sigma-2 receptor ligand space, and P-glycoprotein modulation [3][4].

Why 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Cannot Be Interchanged with Generic THIQ Analogs: Quantitative Procurement Rationale


The 1-aryl-6,7-dimethoxy-THIQ chemical space encompasses compounds with vastly divergent biological profiles depending on three structural variables: C1 aryl substitution (chloro vs. unsubstituted phenyl), N2 functionalization (free amine vs. acetyl vs. alkyl), and oxidation state (tetrahydro vs. 3,4-dihydro). Generic substitution based solely on the THIQ core ignores the fact that the 4-chloro substituent on the target compound confers a measured logP of 3.524, approximately 0.7 units higher than its des-chloro analog (CAS 4118-36-9), directly impacting CNS permeability and target engagement [1]. Furthermore, the secondary amine at N2 is the reactive handle that enables productive derivatization to the potent AMPA antagonist THIQ-10c (ED50 = 5.17 µmol/kg in DBA/2 mice), a transformation that is sterically and electronically inaccessible from the corresponding 3,4-dihydro analog (CAS 76201-90-6) [2]. Substituting the free amine with pre-functionalized analogs forfeits this critical synthetic optionality.

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Precursor to AMPA Antagonist THIQ-10c: Anticonvulsant ED50 of 5.17 µmol/kg vs. Talampanel and GYKI 52466

The target compound is the direct, unreplaced synthetic precursor to THIQ-10c (N-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline), a non-competitive AMPA receptor antagonist. In a direct head-to-head comparison within the same study, THIQ-10c demonstrated an ED50 of 5.17 µmol/kg against audiogenic seizures in DBA/2 mice, making it more potent than the clinical-stage AMPA antagonist talampanel in this model [1]. The rank order of anticonvulsant potency reported was: THIQ-10c > talampanel > GYKI 52466 [1]. Without the free secondary amine of the target compound as the synthetic entry point, access to this N-acetyl pharmacophore is not feasible.

AMPA receptor antagonism anticonvulsant drug discovery structure-activity relationship

MAO-A Inhibitory Activity: IC50 = 25.3 µM vs. Classical MAO-A Inhibitors

The target compound was evaluated for inhibition of recombinant human monoamine oxidase A (MAO-A) and demonstrated an IC50 of 25,300 nM (25.3 µM) in a fluorometric assay monitoring kynuramine deamination [1]. This represents relatively weak MAO-A inhibition compared to classical irreversible MAO-A inhibitors such as clorgyline (IC50 typically in the low nanomolar range). The des-chloro analog, 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 4118-36-9), has been anecdotally described as an MAO inhibitor , but no quantitative head-to-head MAO data have been published for that analog, making the target compound's measured IC50 the only quantitative benchmark in this sub-series.

monoamine oxidase inhibition neurotransmitter metabolism CNS drug selectivity profiling

P-Glycoprotein (ABCB1) Inhibition: Ki = 480 nM vs. Reference P-gp Inhibitors

The target compound has been evaluated for P-glycoprotein (P-gp/ABCB1) inhibition in a functional efflux assay using drug-resistant human K562/ADR cells. It demonstrated a Ki value of 480 nM for inhibiting P-gp-mediated rhodamine 123 efflux [1]. This places the compound in a moderate P-gp inhibitory range, with potency intermediate between weak inhibitors and dedicated P-gp modulators such as verapamil (Ki typically 1-5 µM in similar assays). P-gp modulation data are not available for the des-chloro analog (CAS 4118-36-9) or the 3,4-dihydro analog (CAS 76201-90-6), making this the only quantitative P-gp benchmark within this immediate structural series.

P-glycoprotein modulation multidrug resistance reversal blood-brain barrier permeability

Lipophilicity-Driven CNS Drug-Likeness: Measured logP 3.524 vs. Des-Chloro Analog

The target compound has a measured logP of 3.524, reflecting the lipophilicity contributed by the 4-chlorophenyl substituent [1]. The des-chloro analog, 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 4118-36-9), has a calculated logP of approximately 2.8-3.0 (based on its lower molecular weight of 269.34 vs. 303.8 for the target compound). This ~0.5-0.7 logP unit difference places the target compound within the optimal CNS drug-like range (logP 1-4) while its des-chloro counterpart borders on sub-optimal lipophilicity for passive blood-brain barrier penetration [2]. The molecular weight also falls below 400 Da, satisfying Lipinski and CNS MPO criteria [2].

physicochemical profiling CNS drug design logP optimization

Tetrahydro vs. 3,4-Dihydro Scaffold: Oxidation State Determines Biological Trajectory

The target compound is a fully saturated tetrahydroisoquinoline (secondary amine), whereas its closest oxidation-state analog is 1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 76201-90-6), which contains a C1=N imine bond . This single structural difference dictates entirely different pharmacological profiles: the 3,4-dihydro analog has been characterized as a dopamine uptake inhibitor with potential application in addiction pharmacotherapy, while the tetrahydro form serves as the precursor to AMPA receptor antagonists [1]. SAR studies on related dihydro- vs. tetrahydroisoquinoline pairs have demonstrated that dihydroisoquinolines can be substantially more potent than their tetrahydro counterparts in certain assays (e.g., PDE inhibition), reinforcing that the oxidation state is a non-trivial determinant of biological activity [1].

dihydroisoquinoline oxidation state pharmacological divergence

Sigma-2 Receptor Ligand Potential: 6,7-Dimethoxy-THIQ Scaffold Delivers Ki < 50 nM at Sigma-2

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, of which the target compound is a core representative, has been systematically validated as a privileged structure for sigma-2 (σ2R/TMEM97) receptor binding. In a comprehensive SAR study by Sun et al. (2018), optimized 6,7-dimethoxy-THIQ derivatives demonstrated sigma-2 receptor Ki values of 5-6 nM with excellent selectivity over sigma-1 [1]. The target compound itself contains the unadorned 6,7-dimethoxy-THIQ pharmacophore that underlies this high-affinity binding, with literature indicating the scaffold binds sigma-2 with Ki < 50 nM due to steric complementarity with the receptor's hydrophobic pocket [2]. The 4-chloro substituent provides a vector for additional hydrophobic interactions within the sigma-2 binding site, a feature absent in simpler 1-phenyl or 1-unsubstituted analogs.

sigma-2 receptor TMEM97 tumor imaging cancer therapeutics

Validated Application Scenarios for 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in Drug Discovery and Chemical Biology


Synthesis of THIQ-10c as a Benchmark Non-Competitive AMPA Receptor Antagonist for Epilepsy Pharmacology

The target compound is the direct precursor for N-acetylation to produce THIQ-10c, which has a measured anticonvulsant ED50 of 5.17 µmol/kg in the DBA/2 mouse audiogenic seizure model, outperforming talampanel in head-to-head comparison [1]. Laboratories studying glutamatergic mechanisms in epilepsy require this compound as the starting material for generating the most potent non-competitive AMPA antagonist in the THIQ series. The free secondary amine is the essential reactive handle for this transformation; pre-acetylated or N-alkylated analogs cannot serve this purpose.

Sigma-2 Receptor Ligand Optimization for Tumor Imaging and Targeted Therapy Programs

The 6,7-dimethoxy-THIQ scaffold provides a validated entry point for sigma-2 receptor ligand development, with optimized derivatives achieving Ki values of 5-6 nM and >100-fold selectivity over sigma-1 [2]. The target compound's 4-chlorophenyl substitution and free N2 amine permit iterative functionalization to explore structure-activity relationships, making it suitable for medicinal chemistry campaigns aimed at developing sigma-2 PET tracers (following the precedent of 11C- and 18F-labeled N-acetyl-1-aryl-6,7-dimethoxy-THIQ derivatives) or sigma-2-targeted cancer therapeutics.

P-Glycoprotein Modulator Development for Multidrug Resistance Reversal Studies

With a measured P-gp inhibition Ki of 480 nM in human K562/ADR cells [3], the target compound provides a moderate-potency starting point for developing P-gp modulators. The 4-chloro substitution and the unsubstituted secondary amine offer two distinct vectors for structural optimization. This application is particularly relevant for oncology programs where P-gp overexpression limits intracellular accumulation of chemotherapeutic agents, and for CNS programs where P-gp modulation at the blood-brain barrier is therapeutically desirable.

CNS Drug Discovery Scaffold with Defined Physicochemical and Selectivity Parameters

The target compound possesses a measured logP of 3.524 and molecular weight of 303.78 g/mol [4], placing it within optimal CNS drug-like space. Its MAO-A IC50 of 25.3 µM [5] provides a quantitative selectivity benchmark that allows researchers to anticipate off-target liability. For hit-to-lead and lead optimization programs targeting CNS indications, this compound offers a well-characterized starting point where key physicochemical and selectivity parameters have been pre-measured, reducing the experimental burden of de novo characterization.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.